1-(3-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(3-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C14H9ClN6OS and its molecular weight is 344.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various heterocyclic compounds, characterized by spectroscopic methods such as NMR and IR. These compounds have been evaluated for their antimicrobial activities against various bacteria and fungi (Kaneria et al., 2016).
Antimicrobial Activities
- Novel derivatives of this compound have shown significant antimicrobial activities. This includes the synthesis of derivatives like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antibacterial Activity
- Synthesized derivatives, including those with a pyridyl triazole ring, have shown promising antibacterial activities, suggesting potential in developing antibacterial drugs (Guo-qiang Hu et al., 2005).
Structural Characterization
- Isostructural compounds with similar molecular structures have been synthesized and analyzed using single-crystal diffraction, highlighting the molecule's planar nature and its potential applications in various fields (Kariuki et al., 2021).
Antileishmanial Activity
- Derivatives have been studied for their potential antileishmanial activity, with remarkable results observed in certain compounds, underscoring the therapeutic potential of these derivatives (Süleymanoğlu et al., 2017).
Lipase and α-Glucosidase Inhibition
- Some novel heterocyclic compounds derived from this molecule have shown significant inhibition of lipase and α-glucosidase, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6OS/c15-8-3-1-4-9(7-8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-5-2-6-23-10/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGYTLZEGCNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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